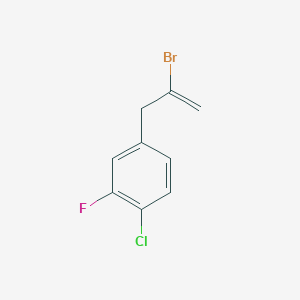

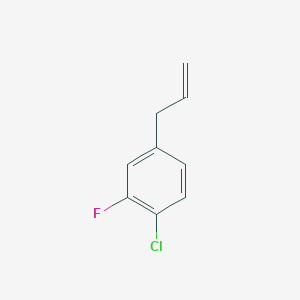

3-(4-Chloro-3-fluorophenyl)-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

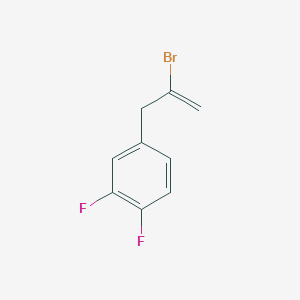

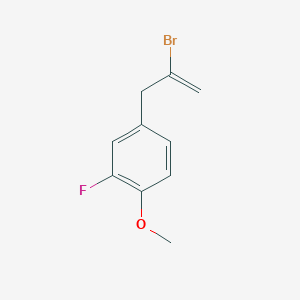

The compound “3-(4-Chloro-3-fluorophenyl)-1-propene” likely contains a propene group attached to a phenyl ring, which in turn has chlorine and fluorine substituents. This suggests that it might have properties similar to other halogenated aromatic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a double bond in the propene group and single bonds connecting the rest of the atoms. The exact structure would depend on the specific locations of the chlorine and fluorine atoms on the phenyl ring .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds often undergo reactions typical of alkenes and halogenated aromatics, such as addition, substitution, and elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by factors such as its molecular structure, the presence of the halogens, and the double bond in the propene group .Scientific Research Applications

Asymmetric Synthesis

Researchers have developed methods for asymmetric synthesis involving compounds structurally related to "3-(4-Chloro-3-fluorophenyl)-1-propene". For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase has been reported, showcasing the potential of microbial reductases in producing chiral intermediates for antidepressant drugs with high enantioselectivity (Choi et al., 2010).

Photodehalogenation and Chemical Reactivity

The photodehalogenation of fluoro and chlorobenzene derivatives, including compounds similar to "this compound", leads to the generation of phenyl cations and benzyne, with implications for designing less phototoxic drugs (Protti et al., 2012).

Material Science and Polymer Chemistry

Research has extended into the realm of polymer science, with studies on novel copolymers of styrene and ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, demonstrating the versatility of these compounds in creating materials with tailored properties (Kharas et al., 2016). Similarly, the polymerization of propene with modified constrained geometry complexes has been explored, showing the effect of double-bond isomerization on the properties of the resulting polymers (Staal et al., 2003).

Molecular Structure and Spectroscopic Analysis

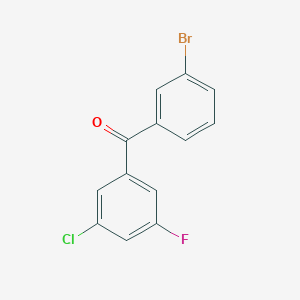

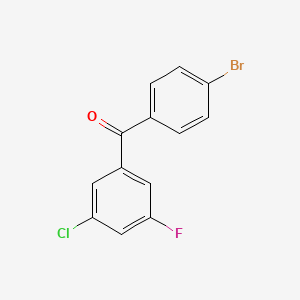

The molecular structure and spectroscopic analysis of closely related compounds, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, have been conducted to understand their geometric parameters, stability, and electronic properties. These studies contribute to the broader knowledge of molecular design and electronic materials (Najiya et al., 2014).

Mechanism of Action

Target of Action

It’s structurally similar to 3-chloro-4-fluorophenylboronic acid , which is known to be a reactant in Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .

Mode of Action

Based on its structural similarity to 3-chloro-4-fluorophenylboronic acid , it might interact with its targets through similar mechanisms, such as Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .

Biochemical Pathways

It’s structurally similar to 3-chloro-4-fluorophenylboronic acid , which has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, a compound with high anti-thrombolytic activity .

Result of Action

Its structural analog, 3-chloro-4-fluorophenylboronic acid , is known to participate in various chemical reactions, suggesting that 3-(4-Chloro-3-fluorophenyl)-1-propene might have similar effects.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-chloro-2-fluoro-4-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCNGNFKTSQFCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373965 |

Source

|

| Record name | 3-(4-Chloro-3-fluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-20-3 |

Source

|

| Record name | 3-(4-Chloro-3-fluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)

![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)